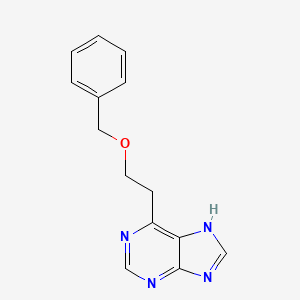
6-(2-(Benzyloxy)ethyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(Benzyloxy)éthyl)-9H-purine est un composé organique synthétique appartenant à la famille des purines. Les purines sont des composés organiques aromatiques hétérocycliques, constitués d'un cycle pyrimidine fusionné à un cycle imidazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-(2-(Benzyloxy)éthyl)-9H-purine implique généralement l'introduction du groupe benzyloxyéthyle sur un précurseur de purine. Une méthode courante consiste à alkyler la purine avec des halogénures de 2-(benzyloxy)éthyle en conditions basiques. La réaction peut être réalisée en utilisant une base telle que le carbonate de potassium dans un solvant aprotique polaire comme le diméthylformamide (DMF) à des températures élevées.
Méthodes de production industrielle
La production industrielle de 6-(2-(Benzyloxy)éthyl)-9H-purine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour assurer une production cohérente. L'utilisation de catalyseurs et de techniques de purification avancées comme la chromatographie peut également être mise en œuvre pour améliorer l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
6-(2-(Benzyloxy)éthyl)-9H-purine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe benzyloxyéthyle peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe benzyloxy en groupe hydroxyle.
Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe benzyloxy par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Hydrogénation catalytique utilisant du palladium sur charbon (Pd/C) ou du borohydrure de sodium (NaBH4).
Substitution : Nucléophiles tels que les thiols, les amines ou les halogénures en présence d'une base comme l'hydrure de sodium (NaH).
Principaux produits
Oxydation : Aldéhyde benzyloxyéthyle ou acide carboxylique benzyloxyéthyle.
Réduction : Hydroxyethyl purine.
Substitution : Diverses purines substituées en fonction du nucléophile utilisé.
Applications de recherche scientifique
6-(2-(Benzyloxy)éthyl)-9H-purine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique et comme précurseur pour des molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques telles que l'ADN et les protéines.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles, y compris les activités antivirales et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme réactif dans les procédés de fabrication chimique.
Mécanisme d'action
Le mécanisme d'action de 6-(2-(Benzyloxy)éthyl)-9H-purine dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, influençant les voies cellulaires. Le groupe benzyloxyéthyle peut améliorer la capacité du composé à traverser les membranes cellulaires, augmentant sa biodisponibilité. Le noyau purine peut imiter les purines naturelles, ce qui lui permet d'interférer avec le métabolisme des acides nucléiques ou les voies de signalisation.
Applications De Recherche Scientifique
6-(2-(Benzyloxy)ethyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 6-(2-(Benzyloxy)ethyl)-9H-purine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular pathways. The benzyloxyethyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The purine core can mimic natural purines, allowing it to interfere with nucleic acid metabolism or signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
6-(2-Hydroxyethyl)-9H-purine : Structure similaire mais avec un groupe hydroxyethyl au lieu d'un groupe benzyloxyéthyl.
6-(2-Methoxyethyl)-9H-purine : Comporte un groupe methoxyethyl, ce qui peut modifier ses propriétés chimiques et sa réactivité.
6-(2-Ethyl)-9H-purine : N'a pas l'atome d'oxygène dans la chaîne latérale, ce qui entraîne un comportement chimique différent.
Unicité
6-(2-(Benzyloxy)éthyl)-9H-purine est unique en raison de la présence du groupe benzyloxy, qui peut influencer sa solubilité, sa réactivité et ses interactions avec les cibles biologiques. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
IUPAC Name |
6-(2-phenylmethoxyethyl)-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-2-4-11(5-3-1)8-19-7-6-12-13-14(17-9-15-12)18-10-16-13/h1-5,9-10H,6-8H2,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPYZONTVDRUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC2=C3C(=NC=N2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582358 |
Source


|
| Record name | 6-[2-(Benzyloxy)ethyl]-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920503-81-7 |
Source


|
| Record name | 6-[2-(Benzyloxy)ethyl]-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
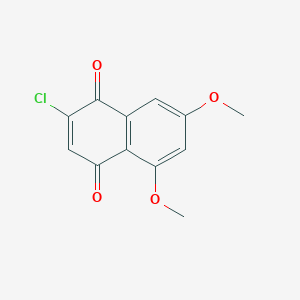
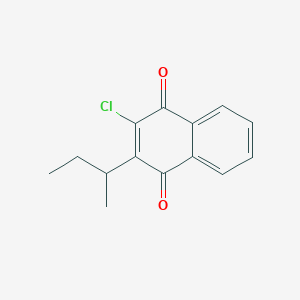
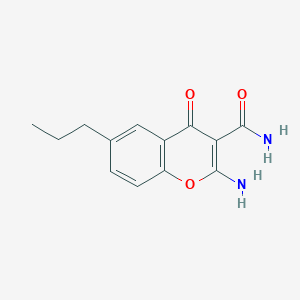




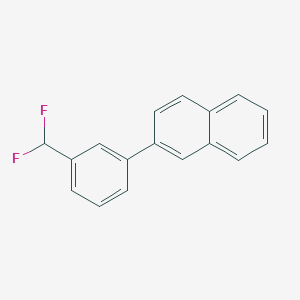
![3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11865366.png)
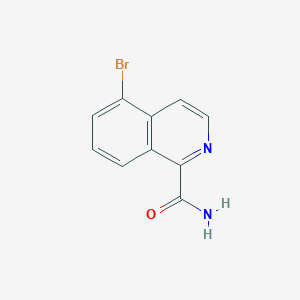


![tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11865390.png)
![8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11865396.png)
